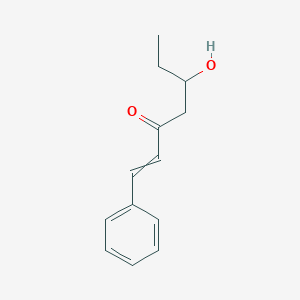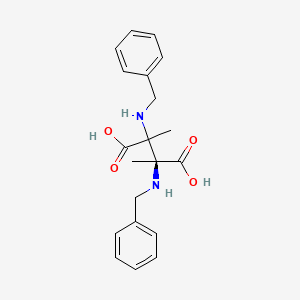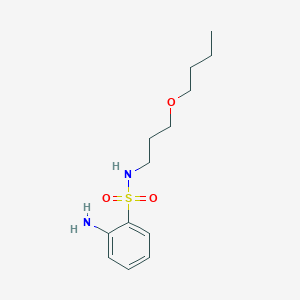![molecular formula C13H10BrF2N3S B12533378 N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea CAS No. 835629-66-8](/img/structure/B12533378.png)
N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea typically involves the reaction of 5-bromopyridin-2-amine with 2,6-difluorobenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromopyridin-2-yl)-N’-phenylthiourea
- N-(5-Bromopyridin-2-yl)-N’-benzylthiourea
- N-(5-Bromopyridin-2-yl)-N’-[(2,4-difluorophenyl)methyl]thiourea
Uniqueness
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea stands out due to the presence of both bromine and difluorophenyl groups, which can impart unique electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
835629-66-8 |
|---|---|
Molekularformel |
C13H10BrF2N3S |
Molekulargewicht |
358.21 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-[(2,6-difluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C13H10BrF2N3S/c14-8-4-5-12(17-6-8)19-13(20)18-7-9-10(15)2-1-3-11(9)16/h1-6H,7H2,(H2,17,18,19,20) |
InChI-Schlüssel |
ZHLPBOVFMDQNBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CNC(=S)NC2=NC=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



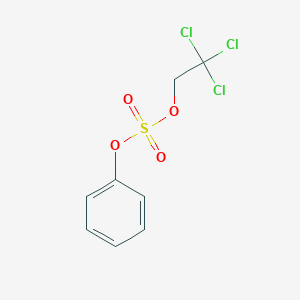
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)

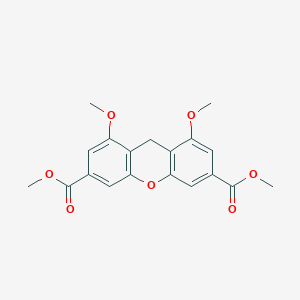
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
